molecular formula C10H16N2O2S B8417884 (RS)-S-(4-aminophenyl)-N-(2-methoxy-ethyl)-S-methylsulfoximide

(RS)-S-(4-aminophenyl)-N-(2-methoxy-ethyl)-S-methylsulfoximide

Cat. No.: B8417884
M. Wt: 228.31 g/mol
InChI Key: OCCYXFGKFZYQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-S-(4-aminophenyl)-N-(2-methoxy-ethyl)-S-methylsulfoximide is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

4-[N-(2-methoxyethyl)-S-methylsulfonimidoyl]aniline

InChI

InChI=1S/C10H16N2O2S/c1-14-8-7-12-15(2,13)10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3

InChI Key

OCCYXFGKFZYQGP-UHFFFAOYSA-N

Canonical SMILES

COCCN=S(=O)(C)C1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

493 mg (2.03 mmol) (RS)—S-(4-aminophenyl)-N-(2-methoxy-acetyl)-S-methylsulphoximide is dissolved in 67.8 ml tetrahydrofuran, cooled in the ice-bath and treated dropwise with 6.13 ml (6.13 mmol) borane tetrahydrofuran complex. The mixture is stirred for 90 minutes and quenched with one drop of methanol and one drop of water. After chromatographic purification (silica gel, hexane/ethyl acetate (0-50% ethyl acetate)), 383 mg (82%) of the desired product is obtained.
Name
(RS)—S-(4-aminophenyl)-N-(2-methoxy-acetyl)-S-methylsulphoximide
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
67.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

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